Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(Chloromethyl)isoxazole Scaffolds
Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(Chloromethyl)isoxazole Scaffolds
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4-(Chloromethyl)isoxazole derivatives, with a primary focus on the industry-standard building block 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) .
Executive Summary
4-(Chloromethyl)isoxazoles represent a critical class of heterocyclic building blocks in medicinal chemistry, serving as "masked" 1,3-dicarbonyl equivalents and versatile alkylating agents. While the unsubstituted parent compound (CAS 98020-14-5) exists, the 3,5-dimethyl derivative (CAS 19788-37-5) is the dominant commercial entity due to its superior stability against base-catalyzed ring opening. This guide provides an in-depth analysis of the physicochemical properties, reactivity patterns, and safety protocols for this essential intermediate, designed for researchers optimizing heterocycle functionalization.
Part 1: Molecular Identity & Structural Analysis
Structural Nomenclature
The chemical utility of this scaffold stems from the high reactivity of the chloromethyl group at the 4-position, which behaves analogously to a benzyl chloride but with distinct electronic properties imparted by the isoxazole ring.
| Feature | Unsubstituted Parent | Industry Standard (Primary Focus) |
| IUPAC Name | 4-(Chloromethyl)isoxazole | 4-(Chloromethyl)-3,5-dimethylisoxazole |
| CAS Number | 98020-14-5 | 19788-37-5 |
| Molecular Formula | C₄H₄ClNO | C₆H₈ClNO |
| Molecular Weight | 117.53 g/mol | 145.59 g/mol |
| SMILES | ClCC1=CON=C1 | CC1=C(CCl)C(C)=NO1 |
Expert Insight: The Stability Factor
Why the 3,5-Dimethyl Analog Dominates: The unsubstituted isoxazole ring possesses a proton at the C3 position that is relatively acidic (pKa ~20). In the presence of nucleophiles or bases—conditions required for displacing the chlorine—the unsubstituted ring is prone to deprotonation followed by ring cleavage to form acyclic nitriles (the Kemp elimination mechanism).
The 3,5-dimethyl substitution pattern sterically and electronically stabilizes the ring. The methyl groups block the sensitive C3 and C5 positions, preventing ring opening and directing reactivity almost exclusively to the exocyclic chloromethyl group. This makes CAS 19788-37-5 the preferred reagent for introducing the isoxazole moiety.
Part 2: Physicochemical Data Profile (CAS 19788-37-5)[2][3][4]
The following data represents the standard commercial grade (95-98% purity) of 4-(Chloromethyl)-3,5-dimethylisoxazole.
Table 1: Physical Constants
| Property | Value | Condition / Note |
| Physical State | Liquid | Clear, colorless to light yellow |
| Boiling Point | 87–88 °C | @ 8 mmHg (Vacuum distillation required) |
| Density | 1.173 g/mL | @ 25 °C |
| Refractive Index ( | 1.486 | Standard reference |
| Flash Point | 96 °C (204.8 °F) | Closed Cup |
| Solubility | Organic Solvents | Soluble in DCM, THF, Ethyl Acetate, Toluene |
| Water Solubility | Low / Hydrolyzes | Decomposes slowly in water |
| Vapor Pressure | ~0.167 mmHg | @ 25 °C (Predicted) |
Table 2: Electronic & Stability Parameters
| Parameter | Value | Implications for Synthesis |
| pKa (Conjugate Acid) | -1.73 ± 0.28 | Weakly basic nitrogen; protonation requires strong acid. |
| LogP | 1.85 (Predicted) | Moderate lipophilicity; suitable for organic extractions. |
| Reactivity Type | Electrophile | High reactivity toward |
| Storage Class | Lachrymator | Must be stored at 2–8°C under Nitrogen. |
Part 3: Reactivity & Synthetic Applications
The chloromethyl group at the 4-position is highly activated, behaving similarly to a benzyl halide. The isoxazole ring acts as an electron-withdrawing group, enhancing the electrophilicity of the methylene carbon.
Core Transformation Pathways
The compound serves as a linchpin for attaching the isoxazole ring to other pharmacophores via nucleophilic substitution.
Figure 1: Primary nucleophilic substitution pathways utilizing the chloromethyl electrophile.
Critical Mechanism: The Blanc Chloromethylation
The industrial synthesis of this compound typically involves the Blanc chloromethylation of 3,5-dimethylisoxazole. This is a key "Self-Validating" protocol because the success of the reaction depends heavily on the dryness of the reagents (ZnCl₂).
Reaction:
Part 4: Experimental Protocols
Protocol: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole
Adapted from standard Blanc chloromethylation methodologies (e.g., Patent CN103130732A).
Safety Warning: This reaction generates formaldehyde gas and HCl. Perform strictly in a fume hood. The product is a lachrymator .
Reagents:
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3,5-Dimethylisoxazole (1.0 eq)
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Paraformaldehyde (1.5 eq)
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Zinc Chloride (Anhydrous, 0.5 eq)
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Hydrochloric Acid (Concentrated, excess) or HCl gas
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Solvent: 1,2-Dichloroethane (DCE) or Chloroform
Step-by-Step Workflow:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an HCl gas inlet (or addition funnel for conc. HCl).
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Charging: Add 3,5-dimethylisoxazole, paraformaldehyde, and anhydrous ZnCl₂ to the flask containing DCE.
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Activation: Heat the mixture to 60°C .
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Addition: Stream dry HCl gas into the solution OR add concentrated HCl dropwise while maintaining temperature between 60–70°C.
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Reflux: Once addition is complete, raise temperature to reflux (~85°C) for 3–5 hours .
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Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (higher Rf) should disappear.
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Quenching: Cool to room temperature. Pour reaction mixture onto crushed ice.
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Extraction: Separate the organic layer. Wash the aqueous layer 2x with DCM.
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Neutralization: Wash combined organics with saturated NaHCO₃ (Caution: Gas evolution) until pH is neutral.
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Purification: Dry over MgSO₄, filter, and concentrate.
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Distillation: Purify the crude oil via vacuum distillation (87–88°C @ 8 mmHg ).
Figure 2: Workflow for the Blanc chloromethylation synthesis.
Part 5: Handling, Stability & Safety (SDS Summary)
Signal Word: WARNING GHS Classifications: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
| Hazard | Description | Mitigation |
| Lachrymator | Causes severe eye irritation and tearing. | Goggles + Face Shield. Handle only in a functioning fume hood. |
| Alkylating Agent | Potential to alkylate DNA/Proteins (Mutagenic potential). | Double Nitrile Gloves. Avoid all skin contact. |
| Hydrolysis | Releases HCl upon contact with moisture. | Store in tightly sealed containers under nitrogen. |
| Thermal | Combustible liquid (FP 96°C). | Keep away from open flames and hot surfaces. |
Storage Protocol:
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Temperature: Refrigerate at 2–8°C.
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Atmosphere: Inert gas (Nitrogen or Argon) is recommended to prevent hydrolysis of the C-Cl bond by atmospheric moisture.
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Shelf Life: Approximately 12 months if stored correctly. Yellowing indicates decomposition.
References
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ChemicalBook. (2025).[1] 4-(Chloromethyl)-3,5-dimethylisoxazole Properties and Safety. Retrieved from
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Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from
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J&W Pharmlab. (n.d.). Product Detail: 4-Chloromethyl-isoxazole (CAS 98020-14-5).[2] Retrieved from
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Google Patents. (2013). CN103130732A: Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Retrieved from
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Sigma-Aldrich. (n.d.). 4-Chloromethyl-3,5-dimethylisoxazole Product Specification. Retrieved from
